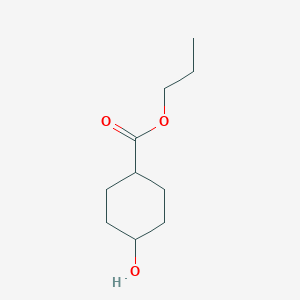
Propyl 4-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates It is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position and a carboxylate ester group at the first position, with a propyl group attached to the ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-hydroxycyclohexane-1-carboxylate typically involves the esterification of 4-hydroxycyclohexane-1-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Hydroxycyclohexane-1-carboxylic acid+PropanolH2SO4Propyl 4-hydroxycyclohexane-1-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
化学反応の分析
Types of Reactions: Propyl 4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Oxocyclohexane-1-carboxylate.
Reduction: Propyl 4-hydroxycyclohexane-1-methanol.
Substitution: Propyl 4-chlorocyclohexane-1-carboxylate.
科学的研究の応用
Propyl 4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
作用機序
The mechanism of action of Propyl 4-hydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways. The cyclohexane ring provides structural stability and hydrophobic interactions with lipid membranes.
類似化合物との比較
Propyl 4-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group. It has slightly different physical properties and reactivity.
Methyl 4-hydroxycyclohexane-1-carboxylate: Contains a methyl group, making it less hydrophobic compared to the propyl derivative.
Butyl 4-hydroxycyclohexane-1-carboxylate: The butyl group increases the hydrophobicity and may alter the compound’s solubility and interaction with biological membranes.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
116118-44-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
propyl 4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 |
InChIキー |
PGSHKRZDHRICCG-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1CCC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
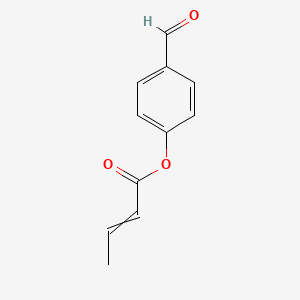
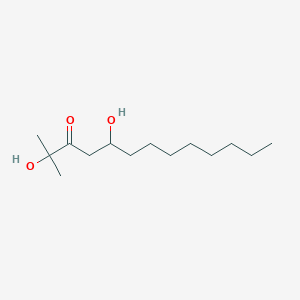
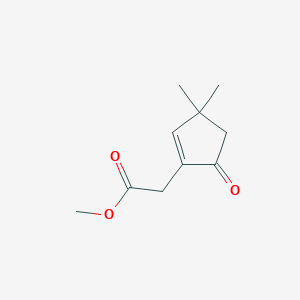
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
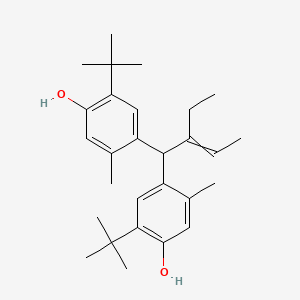
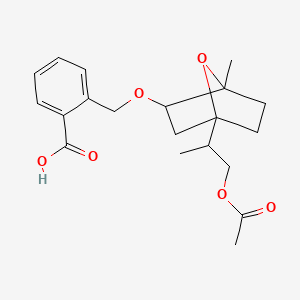
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
